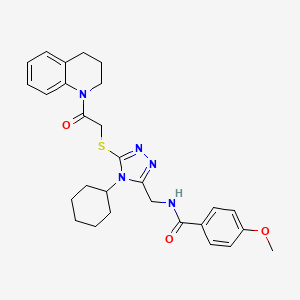

![molecular formula C11H13NO5 B2913968 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid CAS No. 1016704-64-5](/img/structure/B2913968.png)

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

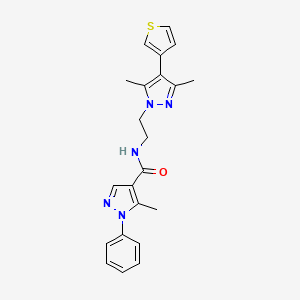

“3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1016704-64-5 . It has a molecular weight of 239.23 . The IUPAC name for this compound is 3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Luminescent Properties

One significant area of application is in the synthesis of lanthanide coordination compounds, where derivatives similar to 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid are employed as ligands. These compounds demonstrate how substituents influence the photophysical properties of the resulting complexes. For example, electron-releasing and withdrawing groups on the benzoate ligand can significantly affect the luminescence of terbium(III) complexes, demonstrating the potential for creating tailored luminescent materials for various applications (Sivakumar et al., 2010).

Chemical Reactivity and Structural Analysis

Research into the structural and reactivity parameters of closely related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insights into their potential chemical applications. Studies focusing on vibrational analysis, reactivity descriptors, and molecular properties help predict the behavior of these compounds in various reactions. Such research underpins the development of new synthetic strategies and materials, showcasing the versatility of these benzoic acid derivatives (Yadav et al., 2022).

Environmental and Biological Applications

The study of methoxy- and hydroxybenzoic acids under irradiation reveals processes like demethoxylation and hydroxylation, which are crucial for understanding the degradation of these compounds in environmental contexts. This research has implications for food irradiation and the fate of similar compounds in natural settings (Gaisberger & Solar, 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWQCOSXAHXKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2913886.png)

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)